Cas no 1156153-91-1 (4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide)

4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 4-prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
- 4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
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- インチ: 1S/C12H12N2O3/c1-2-11(15)14-7-10(12(13)16)17-9-6-4-3-5-8(9)14/h2-6,10H,1,7H2,(H2,13,16)
- InChIKey: FCQAMPRDHSNSNU-UHFFFAOYSA-N
- ほほえんだ: O1C2=C([H])C([H])=C([H])C([H])=C2N(C(C([H])=C([H])[H])=O)C([H])([H])C1([H])C(N([H])[H])=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 343
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 72.6
4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7531612-0.05g |
4-(prop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide |
1156153-91-1 | 95% | 0.05g |
$587.0 | 2024-05-23 | |
Enamine | EN300-7531612-0.5g |
4-(prop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide |
1156153-91-1 | 95% | 0.5g |
$671.0 | 2024-05-23 | |
Enamine | EN300-7531612-2.5g |
4-(prop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide |
1156153-91-1 | 95% | 2.5g |
$1370.0 | 2024-05-23 | |
Enamine | EN300-7531612-5.0g |
4-(prop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide |
1156153-91-1 | 95% | 5.0g |
$2028.0 | 2024-05-23 | |
Enamine | EN300-7531612-1.0g |
4-(prop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide |
1156153-91-1 | 95% | 1.0g |
$699.0 | 2024-05-23 | |
Enamine | EN300-7531612-0.25g |
4-(prop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide |
1156153-91-1 | 95% | 0.25g |
$642.0 | 2024-05-23 | |
Enamine | EN300-7531612-10.0g |
4-(prop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide |
1156153-91-1 | 95% | 10.0g |
$3007.0 | 2024-05-23 | |
Enamine | EN300-7531612-0.1g |
4-(prop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide |
1156153-91-1 | 95% | 0.1g |
$615.0 | 2024-05-23 |
4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamideに関する追加情報
Comprehensive Overview of 4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide (CAS No. 1156153-91-1): Properties, Applications, and Innovations
4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide (CAS No. 1156153-91-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This molecule features a unique benzoxazine core, a carboxamide functional group, and an acryloyl moiety, making it a versatile intermediate for drug discovery and polymer chemistry. Its structural complexity and reactivity profile align with modern demands for targeted therapeutics and high-performance materials.
Recent studies highlight the compound's potential in kinase inhibition, a hot topic in oncology research. The benzoxazine scaffold is known to interact with ATP-binding sites of kinases, which are frequently explored in cancer therapy. Researchers are investigating derivatives of 4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide for their selectivity against specific kinase isoforms, addressing challenges like drug resistance—a common search query among medical professionals and patients alike.
Beyond pharmaceuticals, this compound's acryloyl group enables its use in photo-polymerizable systems, a trending area in 3D printing and dental materials. Users searching for "advanced polymer crosslinkers" or "biocompatible resins" will find relevance here. The carboxamide moiety further enhances hydrogen-bonding interactions, improving material durability—a key concern in sustainable material design.
Synthetic accessibility is another advantage. The CAS No. 1156153-91-1 compound can be modified via Michael addition or amide coupling reactions, frequently discussed in organic chemistry forums. Laboratories optimizing "green synthesis routes" may explore its water-soluble derivatives to reduce solvent waste, aligning with environmental regulations.
Analytical characterization of 4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide typically involves HPLC, NMR, and mass spectrometry—techniques widely searched by quality control specialists. Its stability under physiological pH (a focus for "oral drug formulation" queries) and thermal properties (critical for "polymeric composite" applications) are actively documented in peer-reviewed journals.
In conclusion, CAS No. 1156153-91-1 represents a multifaceted compound bridging medicinal chemistry and material science. Its adaptability to structure-activity relationship (SAR) studies and functional material development ensures continued relevance in both academic and industrial settings, addressing pressing needs like precision medicine and eco-friendly manufacturing.
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